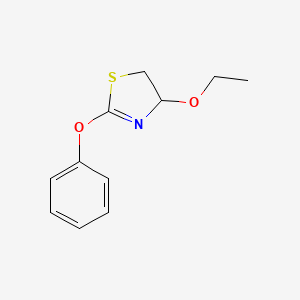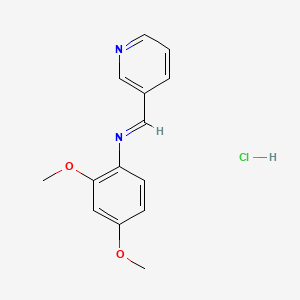![molecular formula C26H46 B14437559 4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-69-1](/img/structure/B14437559.png)
4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. This compound consists of two bicyclo[2.2.2]octane units connected at the 1,1’ positions, with pentyl groups attached at the 4,4’ positions. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the following steps:
Formation of Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction involving cyclohexadiene and ethylene.
Introduction of Pentyl Groups: The pentyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Coupling of Bicyclo[2.2.2]octane Units: The final step involves the coupling of two bicyclo[2.2.2]octane units at the 1,1’ positions, which can be achieved through various coupling reactions, such as the use of organometallic reagents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as scale-up of the aforementioned reactions, can be applied.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The pentyl groups can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is primarily related to its structural rigidity and stability. The bicyclo[2.2.2]octane framework provides a stable platform for various chemical modifications, allowing it to interact with different molecular targets. The pentyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane: The parent compound without the pentyl groups.
Cubane: Another rigid bicyclic structure with a different geometric arrangement.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a different ring size and properties.
Uniqueness: 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to the presence of the pentyl groups, which enhance its lipophilicity and potential for chemical modifications. The rigid bicyclo[2.2.2]octane framework provides a stable platform for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
80060-69-1 |
|---|---|
Molekularformel |
C26H46 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
1-pentyl-4-(4-pentyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-23-11-17-25(18-12-23,19-13-23)26-20-14-24(15-21-26,16-22-26)10-8-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
YUFXLNCBLOFITP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


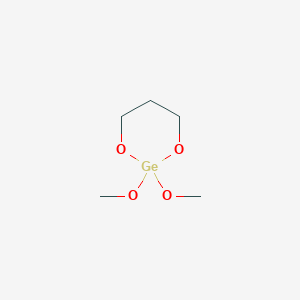
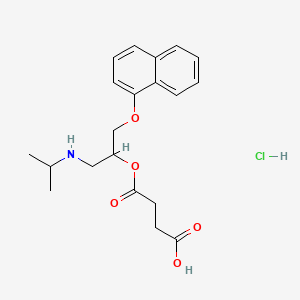
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
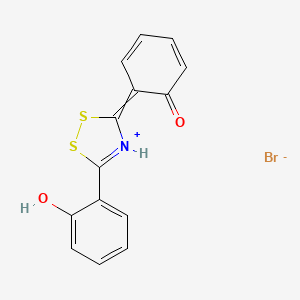
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

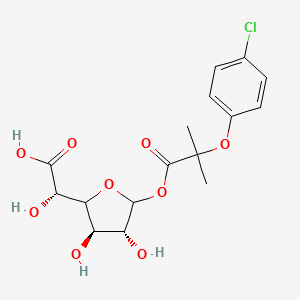

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
